3-Bromotoluene-2,4,6-d3
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Overview
Description
3-Bromotoluene-2,4,6-d3 is a deuterated derivative of 3-bromotoluene, where three hydrogen atoms on the aromatic ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving stable isotope labeling. The molecular formula of this compound is C7H4D3Br, and it has a molecular weight of 174.05 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromotoluene-2,4,6-d3 typically involves the bromination of toluene followed by deuterium exchange reactions. One common method is the bromination of toluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 3-bromotoluene is then subjected to deuterium exchange using deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromotoluene-2,4,6-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 3-methylphenol or 3-methylbenzonitrile.
Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzaldehyde.
Reduction: Formation of toluene.
Scientific Research Applications
3-Bromotoluene-2,4,6-d3 is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in the development of diagnostic imaging agents and in pharmacokinetic studies to track drug metabolism.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 3-Bromotoluene-2,4,6-d3 is primarily related to its role as a labeled compound in research. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The bromine atom can participate in substitution and other reactions, making it a versatile tool for studying reaction pathways and mechanisms.
Comparison with Similar Compounds
3-Bromotoluene: The non-deuterated version of 3-Bromotoluene-2,4,6-d3, with similar chemical properties but without the isotope labeling benefits.
2-Bromotoluene and 4-Bromotoluene: Isomers of 3-Bromotoluene with the bromine atom in different positions on the aromatic ring.
3-Chlorotoluene: A similar compound where the bromine atom is replaced by chlorine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-bromo-1,3,5-trideuterio-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-QGZYMEECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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